2-Acetoxy-3'-iodobenzophenone

Overview

Description

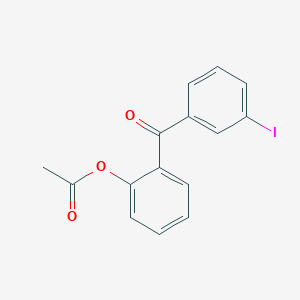

2-Acetoxy-3'-iodobenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position of one aromatic ring and an iodine atom at the 3'-position of the adjacent ring. Its molecular formula is C₁₅H₁₁IO₃, with a molecular weight of 366.15 g/mol .

Preparation Methods

Preparation Methods

The preparation of 2-Acetoxy-3'-iodobenzophenone can be approached through several methodologies, primarily focusing on acetylation reactions and iodine substitution techniques. Below are detailed descriptions of these methods.

Acetylation of 3-Iodobenzophenone

One common method for synthesizing this compound involves the acetylation of 3-iodobenzophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

$$

\text{3-Iodobenzophenone} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound}

$$

- Dissolve 3-iodobenzophenone in acetic anhydride.

- Add pyridine as a catalyst.

- Heat the mixture under reflux for several hours.

- Upon completion, quench the reaction with water and extract the product using organic solvents like ethyl acetate.

- Purify the crude product by recrystallization or chromatography.

Yield and Purity:

Typically, this method yields around 70-85% of the desired product with a purity exceeding 90% after purification.

Iodine Substitution Method

Another method involves direct iodination followed by acetylation, which can be useful if starting materials are limited.

$$

\text{Benzophenone} + \text{Iodine} \xrightarrow{\text{Base}} \text{3-Iodobenzophenone}

$$

After obtaining 3-iodobenzophenone, it can be acetylated as described above.

- React benzophenone with iodine in the presence of a base (like sodium hydroxide) to form 3-iodobenzophenone.

- Follow up with acetylation using acetic anhydride or acetyl chloride.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylation | 3-Iodobenzophenone, Acetic Anhydride | Reflux in Pyridine | 70-85 | >90 |

| Iodine Substitution + Acetylation | Benzophenone, Iodine | Base-catalyzed reaction | Varies | Varies |

Research Findings and Applications

Recent studies have explored the biological activities and potential applications of this compound. Research indicates that compounds like this exhibit various biological properties, including:

Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.

Anti-inflammatory Properties: Investigations indicate potential inhibition of cyclooxygenase enzymes involved in inflammatory processes.

Scientific Research Applications

Organic Synthesis

Role in Chemical Transformations

The acetoxy group present in 2-Acetoxy-3'-iodobenzophenone plays a crucial role in organic synthesis. It serves as a versatile functional group that can be transformed into other functional groups through hydrolysis or substitution reactions. This adaptability is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Applications:

- Prodrug Development: The acetoxy group can enhance the solubility and stability of compounds, making them suitable as prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

- Stereochemical Control: In asymmetric synthesis, the presence of the acetoxy group can influence the stereochemical outcomes, aiding in the production of specific stereoisomers necessary for biological activity .

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

Case Study:

- Cytotoxicity Against HepG2 Cells: A study demonstrated that this compound showed an IC50 value of 2.57 µM against HepG2 liver cancer cells, indicating potent anticancer activity . The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent.

Photochemistry

Photodynamic Therapy

The photochemical properties of this compound make it suitable for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells upon activation by light.

Applications:

- Photocytotoxicity: The compound has shown exceptional photocytotoxicity against various cancer cell lines when exposed to specific wavelengths of light, which can be harnessed for therapeutic applications .

Material Science

Nanoparticle Formation

The interactions between this compound and various materials have led to the development of nanoparticles with enhanced properties. These nanoparticles have potential applications in drug delivery systems and bioimaging.

Case Study:

- Polyphenol-Containing Nanoparticles: Research indicates that compounds like this compound can be incorporated into metal-polyphenol networks, resulting in nanoparticles with antioxidant properties suitable for biomedical applications such as drug delivery and disease treatment .

Data Tables

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-iodobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Acetoxy-3'-iodobenzophenone with three analogs:

Key Observations :

- Iodine vs. Fluorine/Methyl Substituents: The iodine atom in this compound significantly increases molecular weight compared to trifluorinated (294.23 g/mol) or methylated (268.31 g/mol) analogs. Iodine's electron-withdrawing nature also enhances electrophilic substitution reactivity, making it suitable for radioiodination processes (e.g., SPECT radiotracers) .

- Positional Isomerism: The 3'-iodo isomer differs from the 2'-iodo analog (CAS 890099-22-6) in substituent placement. For example, 2-[¹²⁵I]iodobenzophenone (2'-iodo) achieved a 94% radiochemical yield (RCY) under optimized conditions .

Research and Industrial Relevance

- This compound: Primarily used in radiopharmaceutical research, leveraging iodine’s isotopic properties for imaging agents.

- 2-Acetoxy-2'-iodobenzophenone: Positional isomer with similar applications but distinct synthetic pathways (e.g., polymer-supported nitrite systems) .

- Trifluorinated/Methylated Analogs : Employed in drug discovery (fluorine’s bioactivity) or polymer chemistry (methyl groups’ stability) .

Biological Activity

2-Acetoxy-3'-iodobenzophenone (CAS No. 890099-25-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 305.19 g/mol

- Chemical Structure : The compound features a benzophenone core with an acetoxy group and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Notably, its derivatives have been studied for potential applications in pharmacology, particularly in the context of antioxidant and anti-inflammatory effects.

Antioxidant Activity

One of the significant biological activities attributed to this compound is its antioxidant potential . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study highlighted the compound's ability to enhance levels of liver glutathione and glutathione-S-transferase, suggesting a mechanism for its antioxidant action . This activity is essential as it contributes to cellular protection against reactive oxygen species (ROS).

The mechanisms through which this compound exerts its biological effects include:

Study on Antioxidant Properties

A comprehensive study assessed the antioxidant properties of various derivatives of benzophenones, including this compound. The findings indicated that compounds with iodine substitutions exhibited enhanced radical scavenging activity compared to their non-iodinated counterparts. This suggests that iodine may play a critical role in modulating the antioxidant capacity of these compounds.

In Vitro and In Vivo Studies

Several in vitro studies have demonstrated the cytoprotective effects of benzophenone derivatives against oxidative stress. For instance, cell cultures treated with this compound showed reduced markers of oxidative damage when exposed to hydrogen peroxide-induced stress. These results indicate a potential therapeutic application in conditions characterized by oxidative stress .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetoxy-3'-iodobenzophenone, and how can purity be optimized?

- Methodology : The Finkelstein reaction is a key approach for introducing iodine into aromatic systems. Start with brominated precursors (e.g., 3'-bromoacetophenone) and perform halogen exchange using NaI in acetone or DMF under reflux . Acetylation of the hydroxyl group can be achieved via acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Purity optimization involves recrystallization in ethanol-water mixtures and monitoring by TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Key Data :

- ¹H NMR : Expect signals at δ 2.1–2.3 ppm (acetoxy methyl), δ 7.2–8.1 ppm (aromatic protons with deshielding near iodine).

- ¹³C NMR : Iodine’s inductive effect shifts adjacent carbons upfield (e.g., C-I at ~95 ppm).

- IR : Strong C=O stretch (~1740 cm⁻¹ for acetoxy), C-I stretch (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 354 (C₁₅H₁₁IO₃⁺) .

Q. What are the stability considerations for storing this compound?

- Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the acetoxy group. Monitor decomposition via HPLC (C18 column, acetonitrile:H₂O 70:30) every 6 months .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural confirmation?

- Approach :

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by iodine’s anisotropic effects.

- Use X-ray crystallography for definitive structural assignment (e.g., C–I bond length ~2.09 Å) .

Q. What strategies improve reaction yields in iodination steps for analogs of this compound?

- Optimization :

- Use polar aprotic solvents (DMF, DMSO) to enhance iodide solubility.

- Add catalytic CuI to accelerate halogen exchange.

- Monitor reaction progress via in-situ Raman spectroscopy (C–I bond formation at ~220 cm⁻¹) .

Q. How does the acetoxy group influence the compound’s reactivity in cross-coupling reactions?

- The acetoxy group acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings at the iodine-free position. However, it may hydrolyze under basic conditions; use mild bases (K₂CO₃) and low temperatures (0–25°C) to preserve functionality .

Q. What analytical methods are suitable for detecting thermal decomposition products?

- Techniques :

- TGA/DSC : Identify decomposition onset temperature (expected >200°C for iodinated benzophenones).

- GC-MS : Analyze volatile byproducts (e.g., acetic acid from acetoxy cleavage).

- XRD : Detect crystalline degradation products (e.g., iodobenzene derivatives) .

Q. Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported melting points for iodinated benzophenones?

- Variations arise from polymorphism or residual solvents. Recrystallize the compound from multiple solvents (e.g., ethanol vs. toluene) and compare DSC thermograms. Cross-reference with high-purity standards from NIST .

Q. Why do computational models sometimes mispredict the C–I bond length in X-ray structures?

Properties

IUPAC Name |

[2-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJCMYOMTKQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641568 | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-25-9 | |

| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.